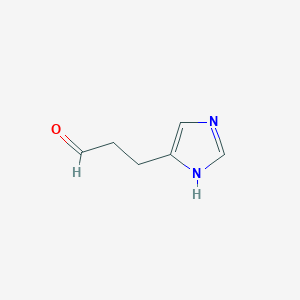

3-(1H-imidazol-5-yl)propanal

Description

Significance and Context within Imidazole (B134444) Chemistry

The imidazole ring is a crucial component in numerous natural products, including the essential amino acid histidine and the hormone histamine (B1213489). wikipedia.org Its unique properties, such as its amphoteric nature and ability to participate in hydrogen bonding, make it a key player in biological processes and a "privileged scaffold" in medicinal chemistry. ajrconline.orgmdpi.com Imidazole derivatives exhibit a wide range of pharmacological activities, including anticancer, antifungal, and antibacterial properties. rsc.orgmdpi.com

The aldehyde functional group is highly reactive and serves as a versatile precursor for the synthesis of a multitude of other functional groups. researchgate.net The combination of the imidazole ring and the aldehyde group in 3-(1H-imidazol-5-yl)propanal makes it a valuable intermediate in the synthesis of more complex imidazole-containing molecules with potential therapeutic applications. For instance, aldehydes can be readily converted into nitriles, which are important pharmacophores in many biologically active compounds. researchgate.net

Structural Classification and Research Landscape of Imidazole-Containing Aldehydes

Imidazole-containing aldehydes can be classified based on the position of the aldehyde group relative to the imidazole ring and the nature of other substituents on the ring. Common examples include 1H-imidazole-2-carbaldehyde and 1H-imidazole-4-carbaldehyde. nih.govthieme-connect.de These compounds serve as building blocks in various synthetic methodologies, such as the Debus-Radziszewski synthesis and the Van Leusen reaction, for the construction of substituted imidazoles. ajrconline.orgacs.org

The research landscape for imidazole-containing aldehydes is broad, with studies focusing on their synthesis and application in creating novel compounds with desired biological activities. Microwave-assisted synthesis has emerged as an efficient method for producing trisubstituted imidazoles from aldehydes and 1,2-diketones. acs.org The reactivity of the aldehyde group allows for its participation in multicomponent reactions, providing a streamlined approach to generating molecular diversity. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 338733-59-8 | bldpharm.combldpharm.com |

| Molecular Formula | C6H8N2O | bldpharm.combldpharm.com |

| Molecular Weight | 124.14 g/mol | bldpharm.combldpharm.com |

| Storage | Inert atmosphere, store in freezer, under -20°C | bldpharm.combldpharm.com |

| SMILES Code | O=CCCC1=CN=CN1 | bldpharm.com |

Table 2: Related Imidazole-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Key Features |

| 2-amino-3-(1H-imidazol-5-yl)propanal | 23784-15-8 | C6H9N3O | Contains an additional amino group, known as histidinal. nih.gov |

| 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride | 474263-67-7 | C13H18ClN3O | A propanol (B110389) derivative with a benzylamino group. sigmaaldrich.com |

| 3-(1H-imidazol-5-yl)propanoic acid | 954584-13-5 | C10H11N3O2 | A propanoic acid derivative with a pyrrol-1-yl group. scbt.com |

| 2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid | 876-19-7 | C6H8N2O3 | A propanoic acid with a hydroxyl group. simsonpharma.com |

| L-Carnosine | 305-84-0 | C9H14N4O3 | A dipeptide of β-alanine and histidine. researchgate.net |

| Histidinol | 501-28-0 | C6H11N3O | An alcohol derivative, intermediate in histidine biosynthesis. ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-3-1-2-6-4-7-5-8-6/h3-5H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOGTCJCFDTLAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512002 | |

| Record name | 3-(1H-Imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338733-59-8 | |

| Record name | 1H-Imidazole-5-propanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338733-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-5-yl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 3 1h Imidazol 5 Yl Propanal and Its Analogues

Chemo- and Regioselective Synthesis of the Imidazole (B134444) Moiety with Propanal Side Chain

The construction of the imidazole ring, particularly with a C-5 propanal substituent, presents a significant synthetic challenge. This section explores both classical and contemporary approaches to achieve this goal with high selectivity.

Traditional and Modern Methods for Imidazole Ring Formation

A variety of methods have been developed for the synthesis of the imidazole core, ranging from historical name reactions to more recent, highly efficient protocols. nih.govrsc.org These methods often allow for the generation of substituted imidazoles by varying the functional groups on the starting materials. ijfmr.com

Traditional Methods:

Several classical methods for imidazole synthesis have been established, though they may have limitations such as harsh reaction conditions or low yields. nih.govrsc.org

Debus Synthesis: First reported in 1858, this method involves the reaction of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). pharmaguideline.comajrconline.orgderpharmachemica.com While it is a foundational method, the yields can be relatively low. derpharmachemica.com

Radiszewski Synthesis: This approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia, often using formamide (B127407) as a substitute for ammonia. pharmaguideline.comiiste.org It is a versatile method for producing various substituted imidazoles. ajrconline.org

Marckwald Synthesis: This method is used to prepare 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate. ijfmr.comuobasrah.edu.iq The sulfur group can subsequently be removed through oxidation to yield the desired imidazole. ijfmr.com

Wallach Synthesis: This synthesis involves the treatment of N,N'-disubstituted oxamides with phosphorus oxychloride, followed by reduction to produce 1,2-disubstituted chloroimidazoles. pharmaguideline.com

From Aminonitriles and Aldehydes: The condensation of an aldehyde with an aminonitrile provides a direct route to substituted imidazoles. ijprajournal.comwjpsonline.com

| Traditional Imidazole Synthesis | Reactants | Product |

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Substituted Imidazole |

| Radiszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia/Formamide | Substituted Imidazole |

| Marckwald Synthesis | α-Amino ketone/aldehyde, Potassium thiocyanate | 2-Mercaptoimidazole |

| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | 1,2-disubstituted Chloroimidazole |

| From Aminonitriles and Aldehydes | Aldehyde, Aminonitrile | Substituted Imidazole |

Modern Methods:

More recent synthetic strategies often offer improved yields, milder reaction conditions, and greater functional group tolerance.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate classical imidazole-forming reactions, leading to faster reaction times and higher yields. ajrconline.org

Metal-Catalyzed Cyclization: Transition metal catalysts can facilitate the formation of imidazoles from precursors like α-aminonitriles. ajrconline.org

Van Leusen Imidazole Synthesis: This versatile three-component reaction involves a tosylmethyl isocyanide (TosMIC) reagent, an aldehyde, and an amine to produce a variety of substituted imidazoles. organic-chemistry.org

Groebke-Blackburn-Bienaymé (GBB) Synthesis: This is an efficient one-pot, three-component reaction of an aldehyde, an isocyanide, and an amidine to form substituted imidazoles. ajrconline.org

Strategies Involving Aldehyde and Imidazole Ring Construction

The simultaneous or sequential construction of the imidazole ring and the aldehyde-bearing side chain is a key challenge. One approach involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia or a primary amine, which is a common strategy for synthesizing multi-substituted imidazoles. nih.gov Another strategy involves the reaction of α-keto-aldehydes, which can be generated from the oxidation of methyl ketones, with ammonium (B1175870) acetate (B1210297) and ethanol (B145695) to form disubstituted imidazoles. nih.gov

Regioselective Approaches to C-5 Substitution on the Imidazole Core

Achieving regioselective substitution at the C-5 position of the imidazole ring is crucial for the synthesis of 3-(1H-imidazol-5-yl)propanal. The inherent electronic properties of the imidazole ring often direct electrophilic substitution to the C-5 position. nih.gov

Recent advances in transition metal-catalyzed C-H activation and arylation reactions have provided powerful tools for the regioselective functionalization of the imidazole core. nih.govnih.gov For instance, palladium-catalyzed methods have been developed for the selective C-5 arylation of N-protected imidazoles. nih.gov The choice of protecting group on the imidazole nitrogen can significantly influence the regioselectivity of these reactions. nih.govnih.gov One-pot procedures involving a highly regioselective electrophilic C-5 bromination followed by a Sonogashira cross-coupling reaction have also been used to introduce alkynyl groups at the C-5 position. researchgate.net

Functional Group Interconversions on the Propanal Chain

Once the imidazole core with the appropriate side chain is in place, attention turns to the selective formation of the aldehyde functionality.

Controlled Oxidation Pathways to Form the Aldehyde Functionality

The oxidation of a primary alcohol to an aldehyde is a common transformation in organic synthesis. However, over-oxidation to the corresponding carboxylic acid can be a significant side reaction. nih.gov Several mild and selective oxidizing agents are available to achieve this transformation efficiently.

Pyridinium Chlorochromate (PCC): PCC is a milder oxidizing agent than chromic acid and is effective for the oxidation of primary alcohols to aldehydes without significant over-oxidation. libretexts.org

Dess-Martin Periodinane (DMP): DMP is a popular reagent for the oxidation of primary alcohols to aldehydes due to its high yields and mild, non-acidic reaction conditions. libretexts.org

TEMPO-based Oxidations: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts in combination with a stoichiometric oxidant allows for the selective oxidation of primary alcohols to aldehydes. nih.govorganic-chemistry.org These reactions can often be carried out under mild conditions, including at room temperature using ambient air as the oxidant. nih.govorganic-chemistry.org

Ozonolysis: The ozonolysis of an olefin can be used to generate an aldehyde. For example, the ozonolysis of (S)-4-(tert-butyldimethylsilyloxy)-4-(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)but-1-ene has been used to synthesize (S)-3-(tert-butyldimethylsilyloxy)-3-(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)propanal. ethz.ch

| Oxidizing Agent | Substrate | Product | Key Features |

| Pyridinium Chlorochromate (PCC) | Primary Alcohol | Aldehyde | Mild, avoids over-oxidation |

| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | High yields, mild, non-acidic |

| TEMPO/Co-oxidant | Primary Alcohol | Aldehyde | Catalytic, mild conditions, often uses air |

| Ozone (Ozonolysis) | Olefin | Aldehyde | Cleaves double bond to form carbonyls |

Strategic Protecting Group Chemistry for Imidazole Nitrogen and Aldehyde

Protecting groups are essential tools in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. libretexts.orgpressbooks.pub

Imidazole Nitrogen Protection:

The imidazole nitrogen atoms can be reactive under various conditions. A suitable protecting group should be easy to introduce, stable to the desired reaction conditions, and easy to remove. acs.org

Dialkoxymethyl Group: Orthoamides formed from imidazoles and triethyl or trimethyl orthoformate can serve as protecting groups. The resulting dialkoxymethyl group can be readily hydrolyzed under neutral or acidic conditions. researchgate.net

1-(1-Ethoxyethyl) Group: This group is another effective protecting group for the imidazole nitrogen. acs.org

(2-Trimethylsilyl)ethoxymethyl (SEM) Group: The SEM group has been instrumental in developing regioselective arylation methods for the imidazole core. A key strategy, the "SEM-switch," involves transferring the SEM group from the N-1 to the N-3 nitrogen, enabling functionalization at the otherwise less reactive C-4 position. nih.govnih.gov

tert-Butyldimethylsilyl (TBDMS) Group: The TBDMS group can be used to protect the 2-position of the imidazole ring, allowing for quantitative lithiation at the 5-position. rsc.org

Tetrahydropyranyl (THP) Group: The N-THP protecting group is easily introduced and can be used to facilitate lithiation and subsequent halogenation at the 2-position. researchgate.net

Aldehyde Protection:

Aldehydes are reactive towards nucleophiles and basic conditions. libretexts.org Protecting the aldehyde as an acetal (B89532) is a common strategy. libretexts.orgpressbooks.pubchemistrysteps.com

Acetals: Aldehydes react with alcohols or diols in the presence of an acid catalyst to form acetals. Cyclic acetals, formed with diols, are particularly stable. pressbooks.pub Acetals are stable to basic and nucleophilic conditions but can be easily removed by acid-catalyzed hydrolysis. pressbooks.pubchemistrysteps.com

Thioacetals: Thioacetals, the sulfur analogs of acetals, are also effective protecting groups for aldehydes. They are stable under acidic conditions and can be removed using reagents like mercuric chloride. jove.com

Emerging and Sustainable Synthetic Approaches

In the pursuit of environmentally benign and efficient chemical manufacturing, emerging synthetic methodologies are increasingly being explored for the production of complex heterocyclic compounds, including imidazole aldehydes and their analogues. These approaches prioritize the use of renewable resources, non-toxic catalysts, and milder reaction conditions to minimize waste and energy consumption. Key advancements in this area include the application of biocatalysis, particularly with enzymes like lipases, and the development of robust heterogeneous catalysts that can be easily recovered and reused.

The use of enzymes, particularly lipases, in organic synthesis has gained considerable attention due to their remarkable selectivity (chemo-, regio-, and enantio-), stability in organic solvents, and ability to function under mild conditions without the need for cofactors. rsc.orgrsc.orgmdpi.com While the direct enzymatic synthesis of this compound is not extensively documented, the synthesis of various imidazole analogues using lipases highlights the potential of this green approach.

Lipases have been effectively employed in the synthesis of imidazole-containing heterocyclic structures. For instance, porcine pancreatic lipase (B570770) (PPL) has been utilized as a biocatalyst for the selective C–N bond formation to produce imidazo[1,2-a]pyridine (B132010) derivatives. rsc.orgresearchgate.net This reaction proceeds with high selectivity and yields ranging from 89–95% under moderate conditions, demonstrating the catalytic prowess of lipases in constructing imidazole-based scaffolds. rsc.orgrsc.org

A significant application of lipases in this context is the kinetic resolution of racemic imidazole derivatives. In one study, various lipases were screened for the resolution of racemic trans-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol. nih.gov The kinetic resolution was achieved through a transesterification reaction using vinyl acetate as the acyl donor. nih.gov Lipase from Candida antarctica A (CAL-A) showed notable efficiency in this process. nih.gov Such enzymatic resolutions are crucial for obtaining enantiomerically pure intermediates required for the synthesis of chiral pharmaceuticals. mdpi.comchemrxiv.org

Table 1: Lipase-Catalyzed Synthesis and Resolution of Imidazole Analogues

| Lipase Source | Substrate(s) | Reaction Type | Solvent | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Porcine Pancreatic Lipase (PPL) | 2-aminopyridine, phenacyl bromide | C–N bond formation (Imidazo[1,2-a]pyridine synthesis) | Ethanol | 89–95% | rsc.orgrsc.org |

| Candida antarctica Lipase A (CAL-A) | rac-trans-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol | Kinetic Resolution (Acylation) | THF | High E-value (>200) | nih.gov |

| Candida antarctica Lipase B (CAL-B) | rac-trans-3-(1H-1,2,4-triazol-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ols | Kinetic Resolution (Acylation) | THF | High E-value (>200) | mdpi.com |

| Pseudomonas cepacia Lipase (PSL-CI) | rac-Naphthofurandione | Kinetic Resolution (Acetylation) | THF | >99% ee | nih.gov |

The research findings indicate that lipases are versatile biocatalysts for creating complex imidazole-containing molecules. Their high degree of selectivity and operational stability make them an attractive and sustainable alternative to conventional chemical catalysts. rsc.orgmdpi.com

Heterogeneous catalysis represents a cornerstone of green chemistry, offering significant advantages such as simplified catalyst separation from the reaction mixture, potential for recycling and reuse, and enhanced thermal stability. researchgate.netnih.gov The synthesis of imidazole-containing aldehydes and their derivatives has greatly benefited from the development of novel heterogeneous catalysts, which are often employed in one-pot, multi-component reactions. researchgate.netscispace.com

A common and efficient method for synthesizing 2,4,5-trisubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate. nih.govrsc.orgmdpi.com A variety of solid catalysts have been developed to facilitate this transformation with high efficiency. These include:

Magnetic Nanoparticles: Catalysts like Fe₃O₄@FU (fucoidan-coated magnetic nanoparticles) and MNP–cellulose–OSO₃H have been successfully used. nih.govrsc.org These catalysts are not only efficient, yielding excellent product quantities, but their magnetic properties also allow for easy recovery using an external magnet. nih.gov The Fe₃O₄@FU catalyst, for instance, activates both the aldehyde and benzil (B1666583) groups, facilitating the subsequent nucleophilic attacks and cyclization to form the imidazole ring. nih.gov

Metal-Organic Frameworks (MOFs): MOFs, such as the chromium-based MIL-101, have been demonstrated as highly effective catalysts for this reaction, even under solvent-free conditions. mdpi.com The high porosity and large surface area of MOFs provide a high density of accessible active sites, leading to short reaction times and high yields. mdpi.comcsic.es MIL-101 was shown to be reusable for at least five cycles with only a slight decrease in its catalytic activity. mdpi.com

Other Nanocatalysts: Cobalt oxide (Co₃O₄) nanoparticles and functionalized graphene oxide have also been reported as robust and green catalysts for imidazole synthesis. ajgreenchem.comnih.gov These catalysts often work under mild conditions and can be recycled multiple times without a significant loss of activity. nih.gov

The choice of aldehyde substrate can influence the reaction efficiency. Generally, aldehydes bearing electron-withdrawing groups react faster and provide higher yields compared to those with electron-donating groups, as the former enhances the electrophilicity of the carbonyl carbon. mdpi.comajgreenchem.com

Table 2: Comparison of Heterogeneous Catalysts in the Synthesis of Trisubstituted Imidazoles

| Catalyst | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@FU | Benzil, Benzaldehyde, NH₄OAc | Ethanol, Reflux | 30-45 min | 90-98% | nih.gov |

| MNP–cellulose–OSO₃H | Benzil, Various Aldehydes, NH₄OAc | Ethanol, 80 °C | 30 min | 83-97% | rsc.org |

| MIL-101(Cr) | Benzil, Benzaldehyde, NH₄OAc | Solvent-free, 120 °C | 10 min | 95% | mdpi.com |

| Co₃O₄ Nanoparticles | Benzil, Various Aldehydes, Primary Amines, NH₄OAc | Ultrasonic irradiation | 25-40 min | 87-95% | nih.gov |

| GO@CE-TMEDA.Cl | Benzil, Various Aldehydes, NH₄OAc | Solvent-free, 80 °C | 15-35 min | 89-96% | ajgreenchem.com |

These sustainable approaches, leveraging both enzymatic and heterogeneous catalysis, pave the way for more efficient and environmentally responsible production of this compound and a wide array of valuable imidazole analogues. researchgate.netrsc.org

Iii. Mechanistic Studies of 3 1h Imidazol 5 Yl Propanal Reactivity and Transformations

Fundamental Reactivity of the Imidazole (B134444) Ring in the Context of 3-(1H-Imidazol-5-yl)propanal

The imidazole ring is a unique heterocyclic system characterized by the presence of two nitrogen atoms, which confer upon it a distinct set of chemical properties. The presence of the 3-propanal substituent at the C5 position further modulates this inherent reactivity.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. ijnrd.orgwikipedia.orglongdom.org The pyridine-like nitrogen (N3) possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic sextet, rendering it basic. nih.gov Protonation of this nitrogen results in the formation of a stable imidazolium (B1220033) cation. wikipedia.orgnih.gov The pKa of the conjugate acid of imidazole is approximately 7.0, making it significantly more basic than pyridine. wikipedia.org

Conversely, the pyrrole-like nitrogen (N1) bears a hydrogen atom and can act as a weak acid. nih.gov The pKa for the deprotonation of this nitrogen in imidazole is about 14.5, making it less acidic than phenols and carboxylic acids but more acidic than alcohols. wikipedia.org The presence of the 3-propanal substituent, which contains an electron-withdrawing aldehyde group, is expected to increase the acidity of the N1-H proton and decrease the basicity of the N3 nitrogen due to inductive effects. nih.gov

Interactive Table: Acidic and Basic Properties of Imidazole

| Property | Nitrogen Atom | pKa Value (approximate) | Description |

| Basicity | Pyridine-like (N3) | 7.0 (for the conjugate acid) | Accepts a proton to form a stable imidazolium salt. wikipedia.orgnih.gov |

| Acidity | Pyrrole-like (N1) | 14.5 | Donates a proton to form an imidazolide (B1226674) anion. wikipedia.org |

The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic aromatic substitution. uobabylon.edu.iqias.ac.in Substitution typically occurs at the C4 or C5 positions, as these positions are activated by the nitrogen atoms, leading to more stable reaction intermediates compared to attack at the C2 position. uobabylon.edu.iq

Interactive Table: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Type | Reactivity Effect | Directing Effect | Example |

| Activating | Increases reactivity | Ortho, Para | -OH, -NH2, -Alkyl |

| Deactivating | Decreases reactivity | Meta | -NO2, -CN, -CHO |

| Deactivating | Decreases reactivity | Ortho, Para | -Halogens |

Nucleophilic substitution on the imidazole ring itself is generally difficult due to the electron-rich nature of the aromatic system. ijnrd.org However, the presence of a strong electron-withdrawing group can activate the ring towards nucleophilic attack. ijnrd.org The aldehyde functionality in the 3-propanal substituent is electron-withdrawing and can potentially activate certain positions of the imidazole ring for nucleophilic attack.

Specifically, the C2 position of the imidazole ring is the most acidic carbon proton and can be deprotonated under strong basic conditions to form an N-heterocyclic carbene, which is a potent nucleophile. researchgate.net While direct nucleophilic substitution on the ring carbons is not typical, the presence of the aldehyde group could facilitate such reactions under specific conditions by stabilizing the negative charge of a Meisenheimer-like intermediate. The most likely position for such an attack would be the C2 position, which is electronically depleted due to the influence of both nitrogen atoms.

Reactivity and Derivatization of the Aldehyde Functionality

The aldehyde group of this compound is a highly reactive functional group that can undergo a variety of chemical transformations, providing a versatile handle for the synthesis of a wide range of derivatives.

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netscirp.org This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. The reaction typically proceeds in two steps: the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of the carbinolamine to yield the imine. beilstein-journals.org

This compound can react with various primary amines to form the corresponding Schiff base derivatives. This reaction provides a straightforward method for introducing diverse structural motifs onto the propanal side chain, which can be valuable for the development of new chemical entities with specific properties. The formation of the imine bond can be confirmed by spectroscopic methods such as FTIR, which shows a characteristic absorption band for the C=N stretch. scirp.org

Interactive Table: General Scheme for Schiff Base Formation

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Features |

| Aldehyde (R-CHO) | Primary Amine (R'-NH2) | Carbinolamine | Schiff Base (R-CH=N-R') | Formation of a C=N double bond; reversible reaction; often acid-catalyzed. researchgate.netbeilstein-journals.org |

The aldehyde group in this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid without affecting the imidazole ring, which is generally stable to many common oxidizing and reducing agents. uobabylon.edu.iq

Selective Reduction: The selective reduction of the aldehyde to a primary alcohol, yielding 3-(1H-imidazol-5-yl)propan-1-ol, can be achieved using a variety of mild reducing agents. Sodium borohydride (B1222165) (NaBH4) is a common and effective reagent for this transformation, as it is chemoselective for aldehydes and ketones over other functional groups like esters and amides. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695).

Selective Oxidation: The aldehyde can be selectively oxidized to the corresponding carboxylic acid, 3-(1H-imidazol-5-yl)propanoic acid. A variety of oxidizing agents can be employed for this purpose. Mild oxidants such as sodium hypochlorite (B82951) (NaClO) in the presence of a base can effectively convert aldehydes to carboxylic acids. researchgate.net Other reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can also be used, though care must be taken to control the reaction conditions to avoid over-oxidation or reaction with the imidazole ring.

Reactions with Organometallic Reagents

The aldehyde functional group in this compound is a prime target for nucleophilic attack by organometallic reagents. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds and the creation of more complex molecular structures, typically yielding alcohols. libretexts.org

The general reactivity involves the nucleophilic carbon of an organometallic reagent, such as a Grignard (RMgX) or organolithium (RLi) reagent, adding to the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide intermediate to furnish a secondary alcohol. libretexts.orgmmcmodinagar.ac.in

However, a significant consideration in reactions with this compound is the presence of the acidic proton on the imidazole ring (N-H). Highly basic organometallic reagents like Grignard and organolithium reagents can act as bases, deprotonating the imidazole nitrogen instead of, or in competition with, adding to the aldehyde. mmcmodinagar.ac.in This side reaction can reduce the yield of the desired alcohol and complicate product purification. To circumvent this, a common strategy is to protect the imidazole nitrogen with a suitable protecting group, such as a trityl or Boc group, prior to the reaction. This ensures that the organometallic reagent exclusively attacks the aldehyde carbonyl.

Alternatively, less basic organometallic reagents, such as organocuprates (Gilman reagents, R₂CuLi), can be employed. While often used for conjugate additions to α,β-unsaturated carbonyls, organocuprates also react effectively with aldehydes to produce alcohols, often with higher chemoselectivity and tolerance for acidic protons compared to Grignard reagents. mmcmodinagar.ac.inacs.org Recent studies have shown that organocuprates react with 2-oxoaldehydes, which are typically reluctant to react with Grignard reagents, to give α-hydroxyketones. acs.org

Table 1: Predicted Products from Reactions of this compound with Organometallic Reagents Assumes prior N-protection of the imidazole ring where necessary.

| Reagent (R-M) | Reagent Type | Predicted Product | Product Class |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Grignard | 4-(1H-Imidazol-5-yl)-2-butanol | Secondary Alcohol |

| Phenyllithium (C₆H₅Li) | Organolithium | 1-Phenyl-3-(1H-imidazol-5-yl)-1-propanol | Secondary Alcohol |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | Organocuprate | 4-(1H-Imidazol-5-yl)-2-butanol | Secondary Alcohol |

| Allylmagnesium bromide (CH₂=CHCH₂MgBr) | Grignard | 1-(1H-Imidazol-5-yl)hex-5-en-3-ol | Secondary Alcohol |

Cascade and Domino Reactions Incorporating this compound Scaffolds

A plausible and widely utilized cascade sequence begins with a Knoevenagel condensation. d-nb.info In this process, the aldehyde group of this compound reacts with an active methylene (B1212753) compound (e.g., malononitrile, a β-ketoester) under basic or amine catalysis. nih.gov This step forms an electron-deficient alkene intermediate.

Following the initial condensation, the imidazole ring, containing a nucleophilic nitrogen, can participate in an intramolecular reaction. For instance, the imidazole nitrogen can act as a nucleophile in an intramolecular Michael addition to the newly formed alkene. This cyclization step can lead to the formation of fused heterocyclic scaffolds, such as pyrrolo[1,2-c]imidazoles or related structures. beilstein-journals.org Research on similar systems has demonstrated that three-component reactions involving 2-aminoimidazoles, aldehydes, and active methylene compounds can yield complex pyrrolo[1,2-c]imidazole derivatives through a Knoevenagel-Michael adduct intermediate. beilstein-journals.org

The specific outcome of the cascade can be tuned by the choice of reactants and reaction conditions. These domino reactions provide a highly efficient pathway to novel, densely functionalized imidazole-fused heterocycles from simple precursors. rsc.org

Table 2: Hypothetical Domino Reaction of this compound

| Step | Reaction Type | Reactants | Intermediate/Product | Resulting Scaffold |

|---|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound, Malononitrile, Base (e.g., Piperidine) | (E)-2-(2-(1H-Imidazol-5-yl)ethylidene)malononitrile | Imidazolyl-alkene |

| 2 | Intramolecular Michael Addition | Intermediate from Step 1 | 7-Amino-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-6-carbonitrile | Pyrrolo[1,2-c]imidazole |

Photochemical Transformations of Imidazole-Aldehyde Systems

Photochemistry offers unique pathways for the synthesis and transformation of organic molecules by accessing excited electronic states, leading to reactions that are often unattainable under thermal conditions. Imidazole and its derivatives are known to be photochemically active, undergoing a variety of transformations such as cycloadditions, rearrangements, and cyclizations. uobasrah.edu.iqslideshare.net

The presence of both an imidazole ring and an aldehyde group in this compound suggests a rich potential for diverse photochemical reactions. Research has shown that imidazoles can undergo photochemical cycloaddition reactions across their C=C double bond. slideshare.net Furthermore, multicomponent reactions involving aldehydes can be initiated by light to produce complex imidazole derivatives. acs.org

A significant area of investigation is intramolecular photocyclization. Irradiation of imidazole derivatives with UV light can induce cyclization to form fused polycyclic systems. For instance, studies have shown that certain substituted imidazoles undergo photocyclization to yield imidazo[1,5-a]pyridine (B1214698) derivatives. researchgate.net This process often involves the formation of a reactive intermediate via photo-excitation, followed by an intramolecular cyclization and subsequent rearrangement or elimination to afford the final stable product. The aldehyde group in this compound could potentially participate in such cyclizations, either directly or after being converted into another functional group in situ.

The mechanisms of these photochemical transformations can be complex, often involving radical intermediates or concerted pericyclic reactions. mdpi.com Theoretical studies on substituted imidazoles have indicated that their photorearrangements can proceed through conical intersections, leading from the initial excited state to the photoproduct. The specific pathway and resulting product are highly dependent on the substitution pattern of the imidazole ring and the reaction conditions, such as the wavelength of light and the presence of photosensitizers.

Table 3: Examples of Photochemical Reactions in Imidazole-Containing Systems

| Reaction Type | Substrate Type | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photochemical Cyclization | Trisubstituted imidazoles | UV Irradiation | Imidazole-fused polycyclics | acs.org |

| Photoinduced Cyclization | Imidazoles with pyranone moiety | UV Irradiation | Imidazo[1,5-a]pyridine-diones | researchgate.net |

| Photochemical Synthesis | Aldehydes, 2-aminopyridines, isocyanides | Visible Light (CFL) | Imidazo[1,2-a]pyridines | mdpi.com |

| Cycloaddition | Imidazole, Acrylonitrile | UV Irradiation | Cycloaddition adduct | uobasrah.edu.iq |

Iv. Theoretical and Computational Chemistry of 3 1h Imidazol 5 Yl Propanal

Quantum Mechanical Studies of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental in elucidating the structural and electronic nature of 3-(1H-imidazol-5-yl)propanal. These studies offer a detailed perspective on the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in predicting its three-dimensional structure with high accuracy. These calculations can determine bond lengths, bond angles, and dihedral angles, providing a clear picture of the molecule's geometry.

DFT methods, such as B3LYP, are often employed to optimize the molecular structure and predict various properties. researchgate.net For instance, calculations can reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic parameters that can be determined through DFT. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. ossila.comresearchgate.net A smaller energy gap generally implies higher reactivity.

Furthermore, DFT calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure. nih.gov These theoretical predictions aid in the interpretation of experimental spectroscopic results.

Table 1: Predicted Physicochemical Properties of Imidazole (B134444) Derivatives

| Property | 3-(1H-imidazol-5-yl)pyridine | This compound |

|---|---|---|

| Molecular Formula | C8H7N3 | C6H8N2O |

| Molecular Weight ( g/mol ) | 145.16 | 124.14 |

| XLogP3 | 0.7 | Not Available |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 3 | 2 |

| Rotatable Bond Count | 1 | 3 |

| Topological Polar Surface Area | 41.6 Ų | 44.1 Ų |

This data is computationally generated and sourced from PubChem. nih.gov

Tautomerism is another critical aspect of the imidazole ring. researchgate.net The proton on one of the nitrogen atoms can potentially migrate to the other nitrogen, resulting in two tautomeric forms: the 1H- and 3H-tautomers. The relative stability of these tautomers can be assessed using computational methods, which often show that the 1H-tautomer is more stable. researchgate.net The position of the propanal substituent can influence the tautomeric equilibrium.

The electronic distribution within the imidazole ring is uneven due to the presence of two nitrogen atoms. researchgate.net One nitrogen atom is of the "pyrrole-type" (and bears a hydrogen atom), while the other is of the "pyridine-type". researchgate.net This leads to a dipole moment and a specific pattern of electrostatic potential. The nitrogen atoms are regions of negative potential, making them susceptible to electrophilic attack, while the carbon atoms have varying degrees of positive potential. researchgate.net This electronic distribution is key to understanding the ring's reactivity and its interactions with other molecules.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Side Chains

The propanal side chain of this compound is flexible, and its conformation can significantly impact the molecule's properties and interactions. Conformational analysis aims to identify the stable arrangements of this side chain. This can be achieved through systematic searches of the potential energy surface or by using molecular dynamics (MD) simulations.

MD simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the different conformations that the flexible side chain can adopt and their relative populations. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surroundings affect the conformational preferences. The results of these simulations can reveal the most probable shapes of the molecule, which is crucial for understanding how it might interact with biological targets or other molecules.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound. e3s-conferences.org By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

Calculating the structure and energy of the transition state is crucial for understanding the reaction's kinetics. e3s-conferences.org Various computational methods, from semi-empirical to high-level ab initio and DFT methods, can be used to locate and characterize transition states. mdpi.com Once the transition state is identified, its energy can be used to calculate the activation energy of the reaction, which is directly related to the reaction rate.

These computational studies can elucidate the detailed steps of a reaction, such as whether it proceeds through a concerted or stepwise mechanism. researchgate.net For example, in a reaction involving the aldehyde group, computational analysis can determine whether a nucleophile attacks the carbonyl carbon directly or if the reaction involves intermediates. This level of detail is often difficult to obtain through experimental methods alone.

Supramolecular Interactions and Crystal Structure Prediction

This compound can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. google.com These interactions are fundamental to the formation of larger assemblies, known as supramolecular structures, and are critical in determining the crystal packing of the molecule in the solid state.

The imidazole ring, with its hydrogen bond donor and acceptor sites, can form strong hydrogen bonds. The aldehyde group can also act as a hydrogen bond acceptor. Furthermore, the aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems. researchgate.net

Computational methods can be used to predict how molecules of this compound will arrange themselves in a crystal. Crystal structure prediction (CSP) is a challenging but increasingly important field of computational chemistry. By calculating the interaction energies between molecules in different orientations, CSP algorithms can identify the most stable crystal packing arrangements. These predictions can then be compared with experimental X-ray diffraction data to validate the computational models. researchgate.net Understanding the crystal structure is vital for controlling the physical properties of the solid material, such as its solubility and melting point.

V. Role in in Vitro Biochemical Pathways and Bio Inspired Synthesis

3-(1H-Imidazol-5-yl)propanal as a Proposed Intermediate or Metabolite in In Vitro Systems

While direct studies on this compound are limited, its role can be inferred from the well-documented biochemistry of its close structural analogue, imidazole-4-acetaldehyde. hmdb.ca This compound is a known intermediate in the metabolism of histidine and histamine (B1213489). hmdb.cacontaminantdb.ca this compound, with an additional methylene (B1212753) group in its side chain, is expected to follow analogous metabolic routes.

Histamine is oxidatively deaminated by amine oxidases, such as diamine oxidase (histaminase), to form imidazole-4-acetaldehyde. hmdb.ca This aldehyde is a transient intermediate, rapidly converted to other products. hmdb.canih.gov Similarly, the metabolism of histidine, an essential amino acid, also proceeds through intermediates that can lead to the formation of imidazole (B134444) aldehydes. plos.orgnih.gov

1-Methylimidazole-4-acetaldehyde is another key analogue, formed from the breakdown of 1-methylhistamine (B192778) in the central nervous system by monoamine oxidase B (MAO-B). This highlights a common pathway where imidazole-containing compounds are converted to their corresponding aldehydes. Given this precedent, it is biochemically plausible that this compound could arise from the metabolism of a corresponding, yet less common, elongated histamine analogue.

The imidazole ring is a fundamental component of several crucial biomolecules, and its catalytic role in the active sites of many enzymes is well-established due to its ability to act as both a proton donor and acceptor. plos.org

In vitro studies using cell-free preparations, such as purified enzymes or tissue homogenates, have been instrumental in elucidating the fate of imidazole aldehydes. The primary enzymatic conversion pathway for these compounds is oxidation to their corresponding carboxylic acids, a reaction catalyzed by aldehyde dehydrogenase (ALDH) enzymes. hmdb.canih.gov

Imidazole-4-acetaldehyde is a known substrate for multiple human liver ALDH isozymes, including both cytosolic and mitochondrial forms, which convert it to imidazoleacetic acid. hmdb.canih.gov Studies with guinea pig tissue homogenates have also demonstrated that the liver, kidney, and small intestine are rich sources of ALDH activity toward imidazoleacetaldehyde. nih.gov Plant-based ALDH enzymes have also been shown to oxidize various imidazole-containing aldehydes, underscoring the widespread nature of this metabolic capability. mdpi.comresearchgate.net

Based on these findings, it is predicted that this compound would be readily oxidized by ALDH in cell-free systems to its corresponding acid, 3-(1H-imidazol-5-yl)propanoic acid.

Table 1: Key Enzymes in the In Vitro Metabolism of Imidazole Aldehyde Analogues

| Enzyme | Analogue Substrate | Product | Source/System | Reference |

|---|---|---|---|---|

| Amiloride-sensitive amine oxidase | Histamine | Imidazole-4-acetaldehyde | Human | hmdb.ca |

| Monoamine oxidase B (MAO-B) | 1-Methylhistamine | 1-Methylimidazole-4-acetaldehyde | Central Nervous System | |

| Aldehyde Dehydrogenase (ALDH) | Imidazole-4-acetaldehyde | Imidazoleacetic acid | Human Liver Homogenates | nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Imidazole-4-acetaldehyde | Imidazoleacetic acid | Guinea Pig Tissues | nih.gov |

Bio-inspired Synthetic Strategies Utilizing Imidazole-Containing Precursors

The synthesis of imidazole-containing compounds often draws inspiration from biological pathways. A notable prebiotic synthesis of histidine involves the reaction of D-erythrose with formamidine (B1211174) to produce imidazole-4-acetaldehyde, which then undergoes a Strecker synthesis to form the amino acid. plos.org

Modern synthetic methods often utilize readily available imidazole precursors. For instance, carbamate (B1207046) derivatives of 3-(1H-imidazol-4-yl)propanol have been synthesized by reacting the alcohol with isocyanates. nih.gov This propanol (B110389) could, in principle, be produced by the reduction of this compound. Another approach involves the reaction of an appropriate amine with diphosgene to create an isocyanate intermediate, which then reacts with 3-(1H-imidazol-4-yl)propanol to yield the final product. dovepress.com The synthesis of the propanal itself can be achieved through the oxidation of the corresponding alcohol, 3-(pyridin-3-yl)propan-1-ol, using methods like the Swern oxidation. researchgate.net These strategies mimic biological transformations (oxidation/reduction, condensation) to build complex molecules from simpler, bio-relevant building blocks.

In Vitro Modulation of Enzyme Activity by Imidazole-Aldehyde Scaffolds

The imidazole-aldehyde scaffold is a structural motif that can interact with and modulate the activity of various enzymes in vitro. The electrophilic nature of the aldehyde group, combined with the binding properties of the imidazole ring, makes these molecules potential enzyme inhibitors. nih.govneurology.org

For example, various pesticides containing an imidazole ring, such as benomyl (B1667996) and triflumizole, have been shown to inhibit ALDH activity in neuronal assays. neurology.org This inhibition can lead to the accumulation of reactive aldehydes. Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been identified as novel inhibitors of ALDH1A3, an enzyme implicated in certain cancers, by binding at the entrance of the enzyme's catalytic tunnel. acs.org

Beyond direct inhibition, non-competitive modulation is also possible, where the molecule binds to a site distinct from the active site to alter enzyme function. nih.gov Imidazoline scaffolds, structurally related to imidazoles, have been developed as non-competitive inhibitors of the proteasome, demonstrating that the imidazole core can be a valuable component in designing enzyme modulators. nih.govresearchgate.net The imidazole ring itself can participate in crucial binding interactions within enzyme active sites, including hydrophobic interactions and coordination with metal ions, as seen in carbonic anhydrase inhibitors. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-(1H-imidazol-5-yl)propanoic acid |

| 3-(pyridin-3-yl)propan-1-ol |

| ALDH1A3 |

| Aldehyde Dehydrogenase (ALDH) |

| Amine Oxidase |

| Benomyl |

| Carbonic Anhydrase |

| D-erythrose |

| Diamine Oxidase |

| Histamine |

| Histidine |

| Imidazole-4-acetaldehyde |

| Imidazoleacetic acid |

| Monoamine Oxidase B (MAO-B) |

| Proteasome |

| Triflumizole |

| 1-Methylhistamine |

Vi. Applications As a Building Block in Complex Organic Synthesis

Construction of Diverse Heterocyclic Systems

The aldehyde functionality and the imidazole (B134444) core of 3-(1H-imidazol-5-yl)propanal are instrumental in the synthesis of various fused and spirocyclic heterocyclic systems. These reactions often proceed through intramolecular or intermolecular cyclizations, leveraging the reactivity of the propanal group.

The imidazole ring system is a cornerstone in the synthesis of numerous fused heterocyclic compounds. The propanal side chain in this compound offers a convenient handle for annulation reactions to build fused-ring systems. For instance, domino reactions involving 2-aminoimidazoles and carbonyl compounds lead to the formation of pyrrolo[1,2-c]imidazoles. beilstein-journals.org The aldehyde group in this compound can participate in similar multi-component reactions, acting as the carbonyl component to construct fused imidazole frameworks.

Furthermore, the synthesis of spiro-linked imidazole derivatives represents an advanced application of imidazole chemistry. Rhodium(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes has been developed to create spiro-[imidazole-indene] derivatives, demonstrating a highly regioselective and atom-economical approach to complex spirocycles. bohrium.com Similarly, reactions of 1H-pyrrole-2,3-diones can yield imidazole spiro compounds. researchgate.net The reactive aldehyde of this compound can be transformed into a suitable intermediate, such as a 1,3-diyne or another reactive species, to participate in such spirocyclization reactions.

Table 1: Examples of Fused and Spiro-linked Imidazole Synthesis

| Resulting System | General Precursors | Key Reaction Type |

|---|---|---|

| Pyrrolo[1,2-c]imidazoles | 2-Aminoimidazoles, Aldehydes, Methylene (B1212753) active compounds | Domino reaction / Multi-component condensation beilstein-journals.org |

| Spiro[imidazole-indene]s | 2H-Imidazoles, 1,3-Diynes | Rh(III)-catalyzed [3+2] Spirocyclization bohrium.com |

Pyrrolopyrimidines are a class of nitrogen-containing fused heterocycles with significant biological activities. The synthesis of these structures is a key area of medicinal chemistry. nih.govmdpi.com The closely related compound, 3-(1H-imidazol-5-yl)propan-1-ol, serves as a versatile intermediate in the synthesis of pyrrolopyrimidine carboxylates. This indicates that this compound is also a highly suitable precursor for this class of compounds. The aldehyde can undergo various ring-closure reactions, such as condensation with an aminopyrrole, to form the pyrimidine (B1678525) ring. The general utility of pyrimidine functionalization for creating fused five-membered rings is well-documented. researchgate.net The aldehyde group is a prime site for reactions with bifunctional nucleophiles to achieve ring closures. researchgate.netresearchgate.net

Scaffold for Advanced Organic Synthesis Research

Beyond its use in constructing specific heterocyclic cores, this compound serves as a foundational scaffold for designing molecules with tailored properties, including novel ligands and conformationally restricted analogs for structure-activity relationship studies.

The imidazole moiety is a well-known coordinating group in metalloenzymes and synthetic catalysts. The combination of the imidazole ring and a propanal functional group allows for the straightforward synthesis of novel ligands. For example, Schiff base ligands can be readily prepared by condensing the aldehyde group with primary amines. A ligand derived from the condensation of 1,3-diaminopropan-2-ol and 5-methyl-1H-imidazole-4-carbaldehyde has been used to create a series of mononuclear transition metal complexes. researchgate.net This highlights the potential of this compound to form polydentate ligands capable of chelating metal ions. The resulting metal complexes can be investigated for catalytic activity or as functional materials. The broader field of imidazole synthesis is driven by the quest for functional molecules for a variety of applications. rsc.orgresearchgate.net

To understand the bioactive conformation of a molecule, chemists often design and synthesize conformationally constrained analogues. rsc.orgresearchgate.net In these analogues, rotatable bonds are locked into specific orientations by incorporating them into new ring systems. The propanal side chain of this compound is an ideal anchor point for such modifications. For instance, conformationally constrained pyrazole (B372694) analogues of histamine (B1213489), a molecule that shares the imidazole core, have been synthesized to explore structure-activity relationships. researchgate.net By reacting the aldehyde with appropriate reagents, new rings can be constructed that link the side chain back to the imidazole ring or to an appended group, thereby restricting the molecule's conformational freedom. This strategy was employed in the design of potent inhibitors of cAMP-specific phosphodiesterase, where a flexible side chain was rigidified to improve activity. nih.gov

Precursor for Self-Assembling Systems and Organic Materials

The unique properties of the imidazole ring make it a valuable component in the design of supramolecular assemblies and advanced organic materials. This compound can serve as a key precursor for these systems.

The imidazole ring can be quaternized to form an imidazolium (B1220033) salt. Imidazolium-based macrocycles have been shown to be versatile building blocks for anion-induced supramolecular self-assembly. rsc.org These systems can form complex, stimuli-responsive ensembles. The propanal group of the title compound provides a reactive site for building such macrocyclic structures. Additionally, imidazole-based surfactants are known for their self-assembling properties, forming micelles, hydrogels, and other nanoscale structures. researchgate.net

Furthermore, imidazole derivatives are used as organic linkers in the synthesis of metal-organic frameworks (MOFs). For example, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene has been used to create novel MOFs with high CO2 adsorption capacity. mdpi.com this compound could be elaborated through reactions at the aldehyde group to form multitopic linkers suitable for the construction of new porous materials with tailored properties for applications in gas storage and separation.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(1H-imidazol-5-yl)propan-1-ol |

| 1,3-diaminopropan-2-ol |

| 5-methyl-1H-imidazole-4-carbaldehyde |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene |

| Histamine |

Vii. Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of 3-(1H-imidazol-5-yl)propanal and for probing the intricate details of its reaction pathways.

Multi-dimensional NMR experiments are indispensable for confirming the precise atomic connectivity within the this compound molecule. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY) are utilized to establish proton-proton coupling networks, for instance, confirming the adjacency of the protons on the propanal chain.

Heteronuclear multiple bond correlation (HMBC) experiments, particularly those involving ¹³C and ¹⁵N (gHMBC), provide crucial long-range correlation data. A ¹³C gHMBC spectrum would, for example, show correlations between the aldehyde proton and the carbonyl carbon, as well as between the imidazole (B134444) ring protons and the carbons of the propanal side chain, thus unequivocally linking the two structural motifs. Similarly, ¹⁵N gHMBC can be employed to probe the electronic environment of the nitrogen atoms within the imidazole ring and their connectivity to the rest of the molecule.

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 (imidazole) | ~7.5-7.7 | - | C-4, C-5 |

| H-4 (imidazole) | ~6.8-7.0 | - | C-2, C-5, C-β |

| Aldehyde CHO | ~9.7-9.8 | ~200 | C-α, C-β |

| CH₂-α | ~2.8-3.0 | ~45 | C-β, CHO |

| CH₂-β | ~2.6-2.8 | ~20 | C-α, C-4 (imidazole), CHO |

| C-2 (imidazole) | - | ~135 | H-2, H-4 |

| C-4 (imidazole) | - | ~117 | H-4, H-2, H-β |

| C-5 (imidazole) | - | ~135 | H-4, H-β |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

To elucidate complex reaction mechanisms involving this compound, isotopic labeling is a powerful strategy. By selectively replacing specific atoms (e.g., ¹H with ²H, or ¹²C with ¹³C) at certain positions within the molecule, the fate of these labeled atoms can be tracked throughout a chemical transformation using NMR spectroscopy. This approach allows for the unambiguous determination of bond-forming and bond-breaking events, providing definitive evidence for proposed reaction intermediates and pathways. For instance, labeling the aldehyde carbon with ¹³C could be used to follow its incorporation into a larger molecule during a condensation reaction.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of this compound and its reaction products. By monitoring the appearance of product masses and the disappearance of the starting material's mass over time, MS can provide valuable kinetic information about a reaction. High-resolution mass spectrometry (HRMS) is particularly important as it provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, thus confirming the identity of reaction products and intermediates.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

For derivatives of this compound that are crystalline, single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can unambiguously establish the absolute stereochemistry of chiral centers, if present, and provide precise information on bond lengths, bond angles, and the preferred conformation of the molecule in the crystal lattice. Such data is invaluable for understanding structure-activity relationships and for validating computational models.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis and Reaction Progress

Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of this compound, the FT-IR spectrum would be characterized by specific absorption bands corresponding to the N-H stretch of the imidazole ring, the C=O stretch of the aldehyde, and the C-H stretches of the alkyl chain and the aromatic ring. This technique is also highly effective for monitoring the progress of a reaction. For example, the disappearance of the characteristic aldehyde C=O stretching frequency can be used to track the conversion of this compound to a product where the aldehyde has been modified.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imidazole N-H | Stretching | 3100-3400 (broad) |

| Aldehyde C-H | Stretching | 2720-2820 |

| Aldehyde C=O | Stretching | 1720-1740 |

| Imidazole C=N/C=C | Stretching | 1500-1650 |

| Alkyl C-H | Stretching | 2850-2960 |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing the composition of complex reaction mixtures. High-performance liquid chromatography (HPLC), often coupled with a UV detector, is a standard method for determining the purity of a sample by separating it from any impurities. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is particularly useful for identifying and quantifying the various components in a reaction mixture, providing a detailed picture of the reaction's outcome.

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Efficient and Sustainable Synthesis

The future of synthesizing imidazole-containing molecules like 3-(1H-imidazol-5-yl)propanal hinges on the creation of more efficient, selective, and environmentally benign catalytic systems. Research is moving beyond traditional methods towards innovative catalysts that offer high yields, reduced reaction times, and facile recovery and reuse.

A significant area of development is in heterogeneous catalysis. For instance, palladium nanoaggregates stabilized on an alumina (B75360) matrix have been successfully employed as a reusable heterogeneous nanocatalyst for the acceptorless dehydrogenative condensation of N,N'-disubstituted ureas and 1,2-diols to produce imidazolones. acs.org This approach avoids the use of stoichiometric oxidants, enhancing the sustainability of the process. Similarly, magnetic nanoparticle-supported sulfonic acid (γ-Fe2O3-SO3H) has emerged as a highly efficient and recyclable catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles, achieving high purity products in short reaction times under solvent-free conditions. researchgate.net

Polymer-supported catalysts also represent a promising frontier. A novel polymeric catalyst, [poly(AMPS-co-AA)], has been utilized for the three-component cyclocondensation synthesis of 2,4,5-trisubstituted imidazoles. researchgate.net This method is noted for its high yields, non-chromatographic product purification, and catalyst reusability, all hallmarks of green chemistry. researchgate.net The exploration of biocatalysis, using enzymes to perform specific chemical transformations, is another critical avenue for sustainable synthesis. fluorochem.co.uk

Table 1: Examples of Novel Catalytic Systems for Imidazole (B134444) Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Palladium on Alumina [Pd/Al₂O₃] | Acceptorless Dehydrogenative Condensation | Heterogeneous, reusable, efficient | acs.org |

| Magnetic Nanoparticle-Supported Sulfonic Acid [γ-Fe₂O₃-SO₃H] | Multicomponent Synthesis | High yield, short reaction time, solvent-free, recyclable | researchgate.net |

| Poly(AMPS-co-AA) | Three-Component Cyclocondensation | High yield, easy work-up, reusable | researchgate.net |

| Iron-Phosphonate Nanostructures | Synthesis of Trisubstituted Imidazoles | High efficiency, short reaction time, solvent-free, recyclable | researchgate.net |

Advanced Computational Modeling of Reactivity and Molecular Interactions

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Future research will increasingly rely on advanced computational modeling to elucidate the reactivity, molecular interactions, and potential biological activity of this compound and its derivatives.

Techniques like Density Functional Theory (DFT) are instrumental in studying reaction mechanisms and electronic properties. For example, DFT studies on imidazolium-functionalized manganese bipyridyl electrocatalysts for CO₂ reduction have revealed how the imidazole moiety plays a crucial role. acs.org Computational models show that the imidazolium (B1220033) group stabilizes the key Mn-CO₂ intermediate through hydrogen-bonding interactions and lowers the energy barrier for the critical C–O bond cleavage step. acs.org

Molecular docking and molecular dynamics (MD) simulations are also becoming indispensable. Docking can predict the binding affinity of imidazole derivatives to biological targets like enzymes and receptors, while MD simulations can assess the stability of these interactions over time. For instance, computational analysis of L-Carnosine, a naturally occurring imidazole-containing dipeptide, has been used to propose its coordination geometries with metal ions like Ruthenium(II), which is crucial for understanding its physiological behavior. researchgate.net These computational approaches allow for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. researchgate.net

Table 2: Applications of Computational Modeling in Imidazole Research

| Computational Method | Application | Key Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Stabilization of intermediates, lowering of transition state barriers | acs.org |

| Molecular Docking | Predicting binding affinity | Identification of potential biological targets and binding modes | |

| Molecular Dynamics (MD) Simulations | Assessing complex stability | Understanding the dynamics of ligand-receptor interactions | |

| ADMET Prediction | Evaluating drug-likeness | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity | researchgate.net |

Exploration of Unexplored Biochemical Roles and Enzymatic Transformations

While the imidazole ring is a known component of biologically vital molecules like the amino acid histidine, many potential biochemical roles and enzymatic transformations of simpler imidazole derivatives remain uncharted territory. Future research will focus on discovering new biological functions and harnessing enzymes for the synthesis and modification of these compounds.

Enzymatic kinetic resolution is a powerful strategy for producing enantiomerically pure pharmaceuticals. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been effectively used for the resolution of various racemic alcohols containing azole rings through enantioselective acylation. nih.gov This highlights the potential for developing specific biocatalytic routes to chiral building blocks derived from this compound or its corresponding alcohol, 3-(1H-imidazol-5-yl)propanol.

The concept of chemoenzymatic synthesis, which integrates chemical and biological transformation steps, offers a versatile platform for creating novel, structurally complex molecules. ucl.ac.uk For example, a "bio-click chemistry" approach combines reliable click reactions with highly selective enzymatic transformations, such as the reduction of ketones by carbonyl reductases or alcohol dehydrogenases, to produce valuable chiral compounds. nih.gov Furthermore, investigating the interaction of imidazole aldehydes with enzymes like transketolase could open pathways to new, optically pure, and structurally diverse compounds that are otherwise difficult to synthesize. ucl.ac.uk The discovery that related compounds like (S)-β-amino-1H-imidazole-4-propanol dihydrochloride (B599025) can act as reversible inhibitors of protein synthesis suggests that even simple imidazole derivatives may possess significant and unexplored bioactivity. cymitquimica.com

Strategic Integration in Multi-component and Flow Chemistry Methodologies

To enhance synthetic efficiency and scalability, modern chemistry is increasingly turning to strategic process intensification methodologies like multi-component reactions (MCRs) and continuous flow chemistry. Integrating the synthesis of imidazole derivatives into these platforms is a key area for future development.

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are exceptionally efficient for building molecular complexity. mdpi.com Various MCRs have been developed for the synthesis of highly substituted imidazoles. researchgate.netnih.gov For instance, a novel one-pot, three-component reaction involving 1H-(imidazol-5-yl)-N-substituted methanamines, aldehydes, and isocyanides efficiently produces imidazopyrazine derivatives. mdpi.com The imidazole nitrogen atom plays a key role in directing the reaction pathway, showcasing the utility of the imidazole core in complex MCRs. mdpi.com

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and straightforward scalability. researchgate.net The condensation of aldehydes, a reaction relevant to the synthesis of derivatives from this compound, is well-suited to flow processing. researchgate.net The use of packed-bed reactors containing immobilized solid-supported catalysts is a particularly promising strategy, as it combines the benefits of flow chemistry with the ease of catalyst separation and reuse. beilstein-journals.org The integration of biocatalysis and flow chemistry is also expanding the accessibility of novel building blocks for drug discovery. fluorochem.co.uk

Design of Next-Generation Imidazole-Based Building Blocks

This compound is not just a target molecule but also a versatile building block for the creation of more complex and functional structures. A major future direction involves the rational design and synthesis of next-generation imidazole-based scaffolds for applications in medicine and materials science.

Research into new antimicrobial agents provides a strong example. By systematically modifying the side chains at the 1-, 2-, and 4-positions of the 5-nitroimidazole core using click chemistry, a library of next-generation compounds with broad structural diversity and enhanced therapeutic potential has been generated. pnas.org This demonstrates that even small modifications to the imidazole scaffold can significantly impact biological activity. pnas.org

The utility of imidazole-based building blocks extends to materials science. For example, complex linkers like 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene are being used to construct novel metal-organic frameworks (MOFs) with tailored porosity and high selectivity for CO₂ capture. mdpi.com Other imidazole derivatives, such as phenanthro[9,10-d]imidazole, are being explored as building blocks for new blue light-emitting materials for use in organic electronics. researchgate.net The development of efficient methods to synthesize functionalized building blocks, such as polybrominated imidazoles, provides chemists with the tools to further explore and exploit the properties of this versatile heterocycle. researchgate.net

Q & A

Q. What are the established synthetic routes for 3-(1H-imidazol-5-yl)propanal, and what are their comparative advantages?

this compound, also known as L-histidinal, is typically synthesized via partial reduction of L-histidine. Key methods include:

- Enzymatic reduction : Using histidine decarboxylase or dehydrogenases to convert L-histidine to the aldehyde form .

- Chemical reduction : Employing reagents like sodium borohydride in controlled conditions to reduce the carboxylic acid group of L-histidine while preserving the imidazole ring .

| Method | Yield | Purity | Key Challenges |

|---|---|---|---|

| Enzymatic | 60-70% | High | Requires optimized pH/temperature |

| Chemical reduction | 40-50% | Moderate | Risk of over-reduction to alcohol |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- X-ray crystallography : Use ORTEP-3 software to generate thermal ellipsoid plots for confirming bond lengths and angles (e.g., C=O bond at ~1.21 Å, imidazole ring planarity) .

- NMR spectroscopy : Analyze H-NMR peaks for the aldehyde proton (~9.8 ppm) and imidazole protons (7.5–8.2 ppm) .

- HPLC : Employ C18 columns with UV detection at 210 nm to assess purity and detect byproducts like 3-(1H-imidazol-5-yl)propanol .

Advanced Research Questions

Q. How do computational docking studies inform the biological activity of this compound derivatives?

Molecular docking using tools like AutoDock Vina can predict binding affinities to targets such as histidine decarboxylase or histamine receptors. For example:

- The aldehyde group forms hydrogen bonds with catalytic residues (e.g., Asp98 in histidine decarboxylase), while the imidazole ring engages in π-π stacking .

- Validation : Re-dock known ligands (e.g., carnosine derivatives) into active sites and compare RMSD values (<2.0 Å confirms reliability) .

Q. What experimental strategies resolve contradictions in reported stability data for this compound?

Discrepancies in stability (e.g., decomposition rates in aqueous vs. anhydrous conditions) require:

- Kinetic studies : Monitor degradation via LC-MS under varying pH (e.g., rapid decomposition at pH >7 due to aldol condensation) .

- Stabilizers : Co-solvents like DMSO or cryopreservation at -80°C can extend shelf life .

Q. How can X-ray crystallography elucidate the conformational flexibility of this compound in enzyme complexes?

- Single-crystal analysis : Resolve torsion angles (e.g., C2-C3-C4=O dihedral angle ~120°) to determine active vs. inactive conformations .

- ORTEP-3 : Generate anisotropic displacement parameters to assess thermal motion in the imidazole ring and aldehyde group .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in this compound samples?

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Chiral chromatography : Use amylose-based columns to monitor enantiomeric excess (>95% for L-configuration) .

- Low-temperature protocols : Conduct reductions at 0–4°C to preserve stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products